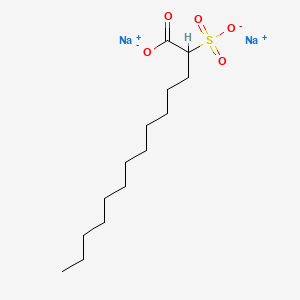

Disodium 2-sulfomyristate

Description

Disodium 2-sulfomyristate (CAS No. 5802-92-6) is an anionic surfactant with the molecular formula C₁₄H₂₇Na₂O₅S. Structurally, it consists of a myristic acid (C14) backbone sulfonated at the second carbon position, yielding a sodium salt with strong hydrophilic-lipophilic balance (HLB) properties. This compound is widely utilized in industrial and cosmetic formulations due to its emulsifying, foaming, and solubilizing capabilities . Its amphiphilic nature enables effective reduction of surface tension, making it suitable for applications such as detergents, personal care products (e.g., shampoos, cleansers), and pharmaceutical emulsions.

Properties

CAS No. |

5802-92-6 |

|---|---|

Molecular Formula |

C14H26Na2O5S |

Molecular Weight |

352.40 g/mol |

IUPAC Name |

disodium;2-sulfonatotetradecanoate |

InChI |

InChI=1S/C14H28O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(15)16)20(17,18)19;;/h13H,2-12H2,1H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 |

InChI Key |

RPGKLNKOOWHYNZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2-sulfomyristate can be synthesized through the sulfonation of myristic acid (tetradecanoic acid) with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:

Sulfonation: Myristic acid reacts with chlorosulfonic acid to form 2-sulfomyristic acid.

Neutralization: The 2-sulfomyristic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where myristic acid and chlorosulfonic acid are mixed under controlled conditions. The resulting product is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain the desired surfactant.

Chemical Reactions Analysis

Reaction with Hydrochloric Acid

Disodium 2-sulfomyristate reacts with hydrochloric acid to form its protonated acid form and sodium chloride. This acid-base reaction liberates the sulfonic acid group, which is critical for applications in pharmaceutical formulations.

Reaction Equation :

Comparison with Other Surfactants

This compound is distinguished by its long hydrocarbon chain and sulfonate group, which confer unique antimicrobial properties. A comparison with other surfactants highlights its structural and functional advantages:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Long hydrocarbon chain + sulfonate | Antimicrobial activity, odd carbon chains |

| Sodium dodecyl sulfate | Shorter chain, anionic | Laboratory use, stability |

| Sodium stearoyl lactylate | Ester linkage + long chain | Food-grade emulsifier |

Hydrolysis Kinetics

While direct data on this compound’s hydrolysis is limited, analogous sulfonated fatty acid esters exhibit two-stage hydrolysis under acidic conditions. For example, sulfosuccinate esters show rapid initial hydrolysis of unprotected ester linkages (rate constant ) followed by slower hydrolysis of sulfo-protected esters () . This suggests that this compound may exhibit similar kinetic behavior, though further studies are required for confirmation.

Scientific Research Applications

Disodium 2-sulfomyristate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.

Biology: Employed in cell culture media to enhance cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.

Mechanism of Action

The primary mechanism of action of disodium 2-sulfomyristate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface of liquids, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, enhancing the uptake of various substances.

Comparison with Similar Compounds

Disodium Cocoyl Glutamate (CAS No. 68187-30-4)

- Molecular Formula : Derived from coconut oil fatty acids (C8–C18) conjugated with glutamic acid.

- Solubility : Highly water-soluble, typically supplied as a viscous amber liquid (40–50% solids) .

- Key Difference: Unlike this compound, this compound is amphoteric (contains both carboxylate and amino groups), enabling pH-dependent behavior and compatibility with cationic formulations.

Sodium Dodecyl Sulfate (SDS; CAS No. 151-21-3)

- Molecular Formula : C₁₂H₂₅NaO₄S.

- Solubility : Water-soluble; forms micelles at critical concentrations.

- Applications : Ubiquitous in detergents and laboratory reagents (e.g., protein denaturation in SDS-PAGE).

- Key Difference : SDS has a linear C12 chain with a sulfate group, conferring stronger denaturing properties but higher skin irritation compared to this compound’s sulfonate group .

Disodium Mono(2-Ethylhexyl) Sulfosuccinate (CAS No. 577-11-7)

- Molecular Formula : C₂₀H₃₇Na₂O₇S.

- Solubility : Water-soluble; available as high-purity standards (e.g., ≥99% by HPLC) for pharmaceutical use .

- Applications : Key ingredient in laxatives (e.g., docusate sodium) and microemulsion drug delivery systems.

- Key Difference : Branched 2-ethylhexyl chain enhances lipid solubility, making it more effective in hydrophobic matrices than linear-chain this compound.

Comparative Data Table

Research Findings and Performance Metrics

- Foaming Capacity : this compound exhibits moderate foam stability, outperforming amphoteric surfactants like disodium cocoyl glutamate but underperforming compared to SDS .

- Biodegradability : Sulfonated surfactants like this compound show slower degradation rates than sulfate-based analogues (e.g., SDS) due to the stability of the sulfonate group .

- pH Stability : Unlike SDS, which precipitates in acidic conditions, this compound remains stable across a broader pH range (3–10), enhancing formulation flexibility .

Biological Activity

Disodium 2-sulfomyristate (DSM) is a compound that has garnered interest in various biological applications due to its surfactant properties and potential therapeutic effects. This article explores the biological activity of DSM, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a sulfonated derivative of myristic acid, characterized by the presence of two sodium ions and a sulfonate group. Its chemical structure can be represented as follows:

his structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

The biological activity of DSM is primarily attributed to its surfactant properties, which facilitate interactions with cellular membranes. The following mechanisms have been identified:

- Membrane Disruption : DSM can disrupt lipid bilayers, leading to increased permeability of cellular membranes. This property is crucial in drug delivery systems where enhanced uptake of therapeutic agents is desired.

- Antimicrobial Activity : Studies have shown that DSM exhibits antimicrobial properties against various pathogens. Its ability to disrupt microbial membranes makes it effective in inhibiting bacterial growth.

- Cell Signaling Modulation : DSM may influence cell signaling pathways by altering membrane fluidity and affecting receptor interactions.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of DSM against common pathogens demonstrated the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that DSM possesses significant antimicrobial activity, particularly against fungal pathogens.

Cytotoxicity Assessment

The cytotoxic effects of DSM on mammalian cell lines were assessed using an MTT assay. The results are summarized below:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

At concentrations above 50 µg/mL, a notable decrease in cell viability was observed, indicating potential cytotoxic effects at higher doses.

Case Studies

- Drug Delivery Systems : In a study published in Journal of Controlled Release, DSM was incorporated into liposomal formulations to enhance the delivery of chemotherapeutic agents. Results showed improved drug encapsulation efficiency and targeted delivery to cancer cells, reducing systemic toxicity.

- Wound Healing Applications : A clinical trial investigated the use of DSM in topical formulations for wound healing. Patients treated with DSM showed accelerated healing rates compared to controls, attributed to its antimicrobial properties and ability to enhance cell migration.

- Cosmetic Applications : Research highlighted the use of DSM in cosmetic formulations aimed at improving skin hydration and barrier function. The surfactant properties of DSM facilitated better penetration of moisturizing agents into the skin.

Q & A

Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible research?

- Methodological Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize reaction parameters (e.g., temperature, pH). Use principal component analysis (PCA) on spectroscopic and chromatographic data to identify critical quality attributes (CQAs). Cross-validate batches using accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.